7-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid
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Overview
Description
7-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid is a heterocyclic compound that features a triazole ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the methods for synthesizing 7-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction of lithium derivatives with 1,2-dibromo-1,1,2,2-tetrachloroethane in a toluene solution, yielding the desired compound .
Industrial Production Methods: the scalability of the microwave-mediated synthesis and the use of mechanochemical methods suggest potential for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid undergoes various chemical reactions, including substitution and condensation reactions. The compound can be synthesized through a tandem reaction involving transamidation, nucleophilic addition, and subsequent condensation .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include enaminonitriles, benzohydrazides, and lithium derivatives. Reaction conditions often involve microwave irradiation or the use of mild halogenating agents .
Major Products: The major products formed from these reactions are typically the desired this compound, along with other triazolo-pyridine derivatives .
Scientific Research Applications
7-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid has numerous applications in scientific research. It is used in medicinal chemistry for the development of drugs targeting various diseases, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . The compound also finds applications in material sciences due to its unique structural properties .
Mechanism of Action
The mechanism of action of 7-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as an inverse agonist for RORγt and inhibits enzymes such as PHD-1, JAK1, and JAK2 . These interactions contribute to its therapeutic effects in various diseases.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other triazolo-pyridine derivatives such as 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid and pyrazolo[3,4-d]pyrimidine .
Uniqueness: What sets 7-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid apart is its specific bromine substitution at the 7-position, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted drug development and material science applications .
Properties
IUPAC Name |
7-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-1-2-11-5(3-4)9-6(10-11)7(12)13/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFBLDYSSODNMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)C(=O)O)C=C1Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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